molecular formula C5H9ClO3 B579564 1,3-Dioxolane,  4-(2-chloroethoxy)- CAS No. 16162-31-5

1,3-Dioxolane, 4-(2-chloroethoxy)-

Cat. No.: B579564
CAS No.: 16162-31-5
M. Wt: 152.574
InChI Key: PXXJNJPYHVSVNX-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 4-(2-chloroethoxy)- is a cyclic ether derivative with a 1,3-dioxolane core substituted at the 4-position by a 2-chloroethoxy group. This structure combines the solvent properties of dioxolane with the reactivity of a chloroethoxy substituent, making it valuable in organic synthesis and specialty chemical applications.

Properties

CAS No.

16162-31-5

Molecular Formula

C5H9ClO3

Molecular Weight

152.574

IUPAC Name

4-(2-chloroethoxy)-1,3-dioxolane

InChI

InChI=1S/C5H9ClO3/c6-1-2-8-5-3-7-4-9-5/h5H,1-4H2

InChI Key

PXXJNJPYHVSVNX-UHFFFAOYSA-N

SMILES

C1C(OCO1)OCCCl

Synonyms

1,3-Dioxolane, 4-(2-chloroethoxy)-

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 1,3-Dioxolane, 4-(2-chloroethoxy)- with analogous dioxolane derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point/Decomposition Synthesis Yield Key Applications
1,3-Dioxolane, 4-(2-chloroethoxy)- C₅H₉ClO₃ 152.58 (calc.) 2-chloroethoxy Not reported Not specified Intermediate in organic synthesis
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane C₆H₁₁ClO₂ 150.60 Chloromethyl, dimethyl Not reported 54.0% Polymer synthesis, agrochemicals
2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane C₈H₁₆O₅ 192.21 Methoxyethoxyethoxy Not reported 44.0–86.0% Solvent, pharmaceutical intermediates
4-p-Chlorophenoxymethyl-2-ethoxy-1,3-dioxolane C₁₃H₁₅ClO₄ 282.71 p-Chlorophenoxymethyl, ethoxy 120°C at 0.4 mm Hg Not specified Antimicrobial agents

Key Observations :

  • Substituent Size and Polarity : The 2-chloroethoxy group introduces both chlorine (electronegative) and ethoxy (polar) functionalities, enhancing reactivity in nucleophilic substitutions compared to methyl or methoxy groups .
  • Thermal Stability: Derivatives like 4-p-chlorophenoxymethyl-2-ethoxy-1,3-dioxolane exhibit higher thermal stability (boiling point >120°C under vacuum), likely due to bulky aromatic substituents . In contrast, smaller substituents (e.g., chloromethyl) may lower boiling points.
  • Synthetic Accessibility : Chloromethyl-substituted dioxolanes (e.g., 4-(chloromethyl)-2,2-dimethyl-) are synthesized in moderate yields (~54%), while methoxyethoxy derivatives achieve higher yields (up to 86%) due to optimized reaction conditions .

Reactivity and Functional Group Interactions

  • Nucleophilic Substitution : The chloroethoxy group in 1,3-Dioxolane, 4-(2-chloroethoxy)- is susceptible to nucleophilic attack, enabling its use in alkylation reactions. For example, similar compounds like 4-(chloromethyl)-1,3-dioxolane react with sodium diethyldithiocarbamate to form functionalized esters .
  • Solvent Compatibility : Unlike parent 1,3-dioxolane (used in lithium battery electrolytes for its low toxicity ), chloroethoxy derivatives may exhibit reduced compatibility with polar solvents due to increased hydrophobicity.

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